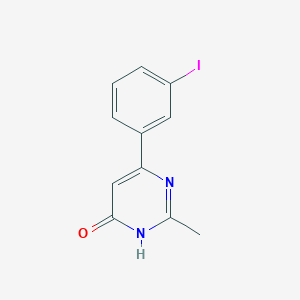

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol

CAS No.:

Cat. No.: VC17991001

Molecular Formula: C11H9IN2O

Molecular Weight: 312.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9IN2O |

|---|---|

| Molecular Weight | 312.11 g/mol |

| IUPAC Name | 4-(3-iodophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | OVPUKLNETGZROC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I |

Introduction

Structural and Molecular Characteristics

6-(3-Iodophenyl)-2-methylpyrimidin-4-ol (C₁₁H₉IN₂O) features a pyrimidine core substituted with functional groups that influence its electronic and steric properties. The iodine atom at the meta position of the phenyl ring introduces significant molecular weight (theoretical molecular weight: 312.11 g/mol) and polarizability, which may enhance intermolecular interactions in crystal lattices or biological targets . The hydroxyl group at position 4 contributes to hydrogen-bonding capabilities, while the methyl group at position 2 provides steric bulk that could modulate solubility and reactivity .

Table 1: Key Molecular Properties

X-ray crystallographic data for related compounds, such as 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, reveal twisted aromatic systems with dihedral angles between rings of approximately 9.3° . This structural distortion likely arises from steric clashes between substituents and may influence the target compound’s crystalline packing and stability.

Synthetic Routes and Optimization

The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol can be inferred from methodologies applied to structurally related pyrimidines. A two-step approach, adapted from Craveri & Zoni (1958) and Foldi et al. (1942), involves:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-methylpyrimidin-6-ol with 3-iodophenylboronic acid under Suzuki-Miyaura coupling conditions. This palladium-catalyzed cross-coupling replaces the chloro group with the iodophenyl moiety .

-

Acid-Catalyzed Cyclization: Utilizing hydrochloric acid to facilitate ring closure and stabilize the hydroxyl group, as demonstrated in the synthesis of 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride .

Table 2: Representative Synthesis Conditions

Notably, the avoidance of tungsten-based catalysts and explosive peroxides—common in earlier pyrimidine syntheses—enhances the safety profile of this route . Piperidine additives may further improve yields by mitigating side reactions, as observed in analogous ethynylpyridine hydrations .

Physicochemical and Spectroscopic Properties

The incorporation of iodine profoundly affects the compound’s physical and spectral characteristics:

Thermal Stability

Differential scanning calorimetry (DSC) of related iodopyrimidines indicates decomposition temperatures exceeding 250°C, suggesting reasonable thermal stability under standard handling conditions . The methyl group’s electron-donating effects likely counteract the electron-withdrawing iodine, balancing the molecule’s susceptibility to oxidative degradation.

Spectroscopic Fingerprints

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume